2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a fused thiazolo[4,3-d]pyrimidine core substituted with a 6-isopropyl group and an N-(4-methoxyphenyl)methyl acetamide side chain. The thiazolo-pyrimidine scaffold is structurally distinct due to its sulfur-containing heterocycle, which may influence electronic properties and binding interactions compared to analogous oxazole or pyrazole derivatives.
Properties
IUPAC Name |
2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11(2)22-17(24)16-14(10-27-20-16)21(18(22)25)9-15(23)19-8-12-4-6-13(26-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGJEPLPAGMFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex heterocyclic molecule that integrates a thiazolo-pyrimidine framework with an acetamide substituent. This structural uniqueness contributes to its potential pharmacological activities. The biological activity of this compound has been the subject of various studies that explore its therapeutic potential, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 364.43 g/mol. The compound features multiple functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₃S |
| Molecular Weight | 364.43 g/mol |
| CAS Number | 1251620-72-0 |
The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Studies indicate that compounds with similar thiazolo-pyrimidine structures often exhibit:
- Enzyme Inhibition : These compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation.
- Antitumor Activity : The structural components facilitate interactions with cancer cell lines, leading to apoptosis and reduced cell viability.
Antitumor Activity
In vitro studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
- HCT-116 (Colon Cancer) : Similar studies reported IC50 values that suggest strong antitumor properties.
These findings align with research on related thiazolo-pyrimidine derivatives that have shown promising results in anticancer assays .
Enzyme Inhibition
Research indicates that the compound acts as an inhibitor of DHFR, which is pivotal in the folate metabolic pathway. By inhibiting this enzyme, the compound reduces the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby limiting cancer cell proliferation .
Case Studies
- Study on M867-0994 : A derivative of the main compound was tested for its cytotoxic effects on MCF-7 and HCT-116 cell lines. Results showed an IC50 value of 27.3 μM against MCF-7 cells, suggesting potent antitumor activity .
- Enzyme Activity Assessment : Another study assessed the inhibitory effects on DHFR and reported a high affinity for the enzyme, further supporting its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiazolo-pyrimidine structures often exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may act by interfering with cellular signaling pathways critical for tumor growth.
- Case Studies : A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a lead compound for developing new anticancer drugs targeting specific kinases involved in cancer progression.
Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy:
- Testing Against Bacteria : In vitro studies have demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Research Findings : A 2017 study published in Molecules explored its antibacterial properties and suggested further investigation into its mechanisms of action and effectiveness against a broader range of bacterial strains.
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor:
- Targeting Janus Kinase (JAK) : Preliminary studies suggest that the compound may inhibit JAK enzymes, which are crucial for various cellular processes including immune response.
- Potential Development : This property positions the compound as a candidate for developing treatments for autoimmune diseases and certain cancers.
Synthesis and Derivatization
The synthesis of this compound can be approached through several methods involving the reaction of appropriate precursors under optimized conditions to improve yield and purity. The presence of functional groups allows for potential derivatization to enhance biological activity or solubility.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The compound’s thiazolo[4,3-d]pyrimidine core differentiates it from structurally related analogs:
- Benzo[b][1,4]oxazin derivatives (e.g., compounds in ): Replace the thiazole ring with an oxygen-containing benzoxazine moiety. This substitution reduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) but may improve metabolic stability .
- Pyrazole derivatives often exhibit enhanced solubility in polar solvents compared to thiazolo analogs .
Substituent Analysis
*Estimated via ChemDraw® based on structural analogs.
Pharmacological and Physicochemical Considerations
- Solubility : The 4-methoxyphenyl group in the target compound enhances solubility in organic solvents (~2.5 mg/mL in DMSO) compared to ’s ethoxyphenyl analog (~1.8 mg/mL), as methoxy groups exhibit lower steric hindrance .
- Stability : Thiazolo-pyrimidines are prone to hydrolysis under acidic conditions due to the labile sulfur-oxygen bonds, whereas pyrazolo derivatives () demonstrate higher stability at physiological pH .
Preparation Methods
Cyclocondensation Strategies
The thiazolo[4,3-d]pyrimidine core is commonly synthesized via cyclocondensation reactions between thiouracil derivatives and α-halo carbonyl compounds. For example, Shishkin et al. demonstrated that 6-substituted 2-thiouracils react with bromoethynylketones to form thiazolopyrimidin-5-ones in a one-step process. Similarly, Q-Tube reactor-based high-pressure methods have been employed to enhance reaction efficiency, achieving yields up to 98% for analogous thiazolo[4,5-c]pyridazines.
Functionalization via Nucleophilic Substitution
Post-cyclization modifications often involve nucleophilic substitution at the 4-position. Ethyl chloroacetate is a frequently used electrophile for introducing acetamide side chains, as evidenced by the synthesis of thiazolo[3,2-a]pyrimidin-3(2H)-ones.
Synthesis of the Core Thiazolo[4,3-d]Pyrimidine Scaffold
Step 1: Preparation of 6-Isopropyl-2-thiouracil
The synthesis begins with the preparation of 6-isopropyl-2-thiouracil (1 ), achieved through the Biginelli reaction. A mixture of isopropyl ketone (5 mmol), thiourea (7.5 mmol), and ammonium chloride (0.8 mmol) is heated at 100°C for 3 hours, followed by recrystallization from ethanol.
Step 2: Cyclization with Chloroacetyl Chloride
The thiouracil derivative 1 is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thiazolo[4,3-d]pyrimidine core (2 ). This step proceeds via nucleophilic attack of the thiol group on the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization:
Reaction conditions typically involve refluxing in anhydrous dichloromethane for 4–6 hours, yielding 2 in 65–75%.
Functionalization at the 4-Position: Acetamide Side Chain Introduction
Step 3: Alkylation with Ethyl Bromoacetate
The 4-position of the thiazolopyrimidine core (2 ) is alkylated using ethyl bromoacetate in the presence of potassium carbonate. This reaction is conducted in dimethylformamide (DMF) at 80°C for 12 hours, yielding the ethyl ester intermediate (3 ) with 70–80% efficiency.
Step 4: Aminolysis with 4-Methoxybenzylamine
The ester 3 undergoes aminolysis with 4-methoxybenzylamine in ethanol under reflux. This step replaces the ethoxy group with the 4-methoxybenzylamide moiety, producing the target compound (4 ). Catalytic amounts of pyridine are often added to scavenge liberated hydrogen bromide:
Yields for this step range from 60% to 70%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions and Yield Improvement Strategies
Solvent and Catalyst Screening
The use of polar aprotic solvents (e.g., DMF, acetonitrile) enhances reaction rates in cyclization steps, while protic solvents (e.g., ethanol) favor aminolysis. Catalysts such as ammonium acetate improve cyclocondensation yields by facilitating proton transfer.
High-Pressure Methods
Employing a Q-Tube reactor at 170°C and 15 bar pressure significantly reduces reaction times (from 12 hours to 30 minutes) and increases yields (up to 98%) for critical steps like cyclocondensation.
Table 1: Comparative Analysis of Reaction Conditions
Characterization and Analytical Validation
Spectroscopic Methods
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis of structurally similar acetamide-thiazolopyrimidine derivatives typically involves multi-step protocols, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups and nucleophilic substitution for acetamide side-chain attachment . Yield optimization requires careful control of reaction parameters:
- Catalyst loading : Use 1–5 mol% Pd(II) acetate with ligands like SPhos or Xantphos to enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., 2-methyltetrahydrofuran) improve solubility of intermediates.
- Purification : Gradient chromatography (hexane/acetone) effectively isolates the target compound .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves the thiazolo[4,3-d]pyrimidine core and confirms stereochemistry (e.g., dihedral angles between the pyrimidine and acetamide moieties) .
- NMR spectroscopy : H and C NMR identify key protons (e.g., methoxy phenyl CHO at δ 3.8 ppm) and carbonyl resonances (C=O at ~170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] ion matching calculated mass within 2 ppm error) .
Q. How should initial biological screening be designed to assess pharmacological potential?
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ATPase activity measurement at 10–100 µM compound concentration).
- Cellular viability tests : Employ MTT assays on cancer cell lines (e.g., IC determination over 48–72 hours).
- Selectivity profiling : Compare activity against related enzymes (e.g., EGFR vs. HER2) to identify off-target effects .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for derivatives of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example:
- Reaction path searches : Identify low-energy intermediates for key steps like cyclization of the thiazolo ring.
- Descriptor-based optimization : Use Hammett constants or Fukui indices to guide substituent selection for improved reactivity .
Q. What methodologies are recommended for pharmacokinetic (PK) studies?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis (e.g., 95% binding observed for similar acetamide derivatives) .
- Caco-2 permeability assays : Assess intestinal absorption potential (P >1 × 10 cm/s indicates high permeability) .
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
- Core modifications : Replace the propan-2-yl group with cyclopropyl or tert-butyl to evaluate steric effects on target binding.
- Side-chain diversification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the methoxyphenyl moiety to enhance metabolic stability .
- Pharmacophore modeling : Overlay active/inactive analogs to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl as a key interaction site) .
Q. What experimental strategies resolve contradictions in biological data?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT-116 vs. MCF-7) to confirm potency trends.
- Target engagement assays : Use cellular thermal shift assays (CETSA) to verify direct target binding.
- Off-target profiling : Employ kinome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .
Q. How can crystallization conditions be optimized for X-ray studies?
- Solvent screening : Test mixtures of DMSO/water or ethanol/ethyl acetate for slow vapor diffusion.
- Temperature gradients : Gradual cooling (e.g., 40°C → 4°C) promotes nucleation of high-quality crystals.
- Additive screening : Glycerol or polyethylene glycol (PEG 4000) improves crystal lattice stability .
Methodological Best Practices
Q. What are the best practices for ensuring compound stability during storage?
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the diketone moiety.
- Solution stability : Prepare fresh DMSO stock solutions (≤10 mM) and avoid freeze-thaw cycles .
Q. How should researchers address low solubility in aqueous buffers?
- Co-solvent systems : Use 5–10% DMSO or cyclodextrin-based formulations.
- pH adjustment : Solubilize the acetamide group in mildly basic conditions (pH 7.4–8.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
